molecular formula C19H16N4O3S B2731938 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-53-9

2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2731938
CAS RN: 396720-53-9
M. Wt: 380.42
InChI Key: XARITYUBKDKWQI-UHFFFAOYSA-N
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Description

2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method and has been studied extensively to understand its mechanism of action and physiological effects. In

Scientific Research Applications

Antiparasitic Activity

The compound’s structure suggests potential antiparasitic properties. Researchers have investigated its efficacy against protozoan parasites such as Leishmania and Plasmodium. In particular, it has shown promise as an inhibitor of Leishmania major pteridine reductase 1 (LmPTR1), a crucial enzyme involved in the parasite’s folate metabolism . Further studies are needed to optimize its activity and explore its potential as an antiparasitic drug.

Molecular Simulation Studies

A recent study performed molecular simulations to understand the binding interactions of this compound. It was found to have favorable binding patterns within the LmPTR1 active site, suggesting potent antipromastigote activity against Leishmania parasites . Such computational insights can guide further experimental investigations.

Pharmacokinetics and Drug Delivery

Understanding the compound’s pharmacokinetic properties is crucial for drug development. Researchers can investigate its solubility, stability, and bioavailability. Additionally, exploring suitable drug delivery systems (such as nanoparticles or prodrugs) could enhance its therapeutic potential.

properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)22-18(15-10-27-11-16(15)21-22)20-19(24)14-4-2-3-5-17(14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARITYUBKDKWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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